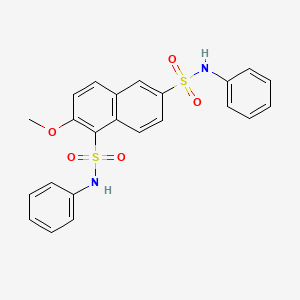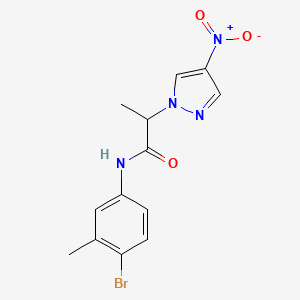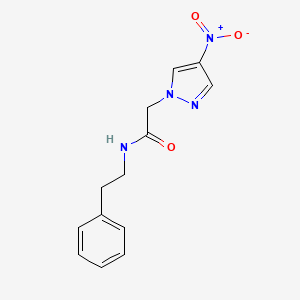
2-methoxy-N,N'-diphenyl-1,6-naphthalenedisulfonamide
Descripción general
Descripción
2-methoxy-N,N'-diphenyl-1,6-naphthalenedisulfonamide (also known as MND) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MND is a sulfonamide derivative that contains two phenyl rings and a naphthalene ring. It is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The exact mechanism of action of MND is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
MND has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, MND has been found to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MND in lab experiments is its low toxicity in normal cells. This makes it a potentially safer alternative to other anti-inflammatory and anti-cancer drugs. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several possible future directions for research on MND. One potential area of study is its use in combination with other drugs or therapies to enhance its anti-inflammatory and anti-cancer effects. Another area of research could be the development of more efficient synthesis methods to improve the yield and purity of MND. Additionally, further studies could investigate the potential use of MND in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
MND has been studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro. MND has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitive drug.
Propiedades
IUPAC Name |
2-methoxy-1-N,6-N-diphenylnaphthalene-1,6-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S2/c1-30-22-15-12-17-16-20(31(26,27)24-18-8-4-2-5-9-18)13-14-21(17)23(22)32(28,29)25-19-10-6-3-7-11-19/h2-16,24-25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJKLBLHUFZNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-difluorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4228777.png)

![N-[1-{5-[(3-anilino-3-oxopropyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-3-(methylthio)propyl]-4-methoxybenzamide](/img/structure/B4228795.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B4228797.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4228799.png)
![methyl 2-{[2-(4-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4228803.png)
![3-oxo-N-(4-phenoxyphenyl)-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4228804.png)


![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4228818.png)
![5-[(4-methylphenyl)sulfonyl]-1H-benzimidazol-2-amine](/img/structure/B4228834.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4228860.png)
